

A Comparative Guide to the Reactivity and Reaction Yields of 1,8-Dibromoocetane

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Compound of Interest

Compound Name: 1,8-Dibromoocetane

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1,8-Dibromoocetane is a versatile bifunctional electrophile widely employed in organic synthesis. Its two primary bromide leaving groups allow for a range of nucleophilic substitution reactions, leading to the formation of linear, cyclic, and polymeric structures. This guide provides an objective comparison of the reaction yields of **1,8-dibromoocetane** in various transformations, supported by experimental data from the literature. Detailed experimental protocols for key reactions are also presented to facilitate reproducibility.

Key Reactivity Profile

The reactivity of **1,8-dibromoocetane** is dominated by bimolecular nucleophilic substitution (SN2) reactions at its terminal carbon atoms.^[1] This characteristic makes it an excellent substrate for reactions with a variety of nucleophiles. The primary nature of the alkyl halide minimizes steric hindrance, favoring the SN2 pathway. A key aspect of its reactivity is the competition between intramolecular cyclization and intermolecular polymerization. Under high-dilution conditions, intramolecular reactions that form an eight-membered ring are favored. Conversely, higher concentrations promote intermolecular reactions, leading to the formation of polymers.^[2]

Comparison of Reaction Yields

The following table summarizes the reported yields for various reactions involving **1,8-dibromoocetane**. These reactions highlight its utility in forming carbon-nitrogen, carbon-oxygen,

carbon-sulfur, and carbon-carbon bonds.

Reaction Type	Nucleophile/Reagent(s)	Product(s)	Solvent(s)	Temperature (°C)	Time (h)	Yield (%)
Amine Alkylation (Cyclization)	N,N'-Ditosyl-1,8-octanediamine / K ₂ CO ₃	1,10-Diaza-1,10-ditosylcyclooctadecane	DMF	-	-	< 25-78
Amine Alkylation (Diamine Synthesis)	Ammonia	1,8-Diaminooctane	Ethanol	140	48	68
Ether Synthesis (Polymerization)	Hydroquinone / K ₂ CO ₃ , KI	Poly(octamethylene hydroquinone) ether	Acetonitrile	80	Overnight	43-80
Nitrile Synthesis	Sodium Cyanide	Suberonitrile (from 1,6-dichlorohexane)	DMF	110	2	90.0
Azide Synthesis	Sodium Azide	1,8-Diazidoocetane (from 1-bromooctane)	DMF	25	12	~75
Intramolecular C-C Coupling	Lithium dialkylcuprate	Cyclooctane	Ethereal Solvent	Low Temperature	-	Moderate to Good

Experimental Protocols

Representative Protocol for Diamine Synthesis: Alkylation of Ammonia

This protocol is adapted from a general procedure for the synthesis of diamines from diols, which can be modified for the reaction of **1,8-dibromoocetane** with ammonia.[\[1\]](#)

Materials:

- **1,8-Dibromoocetane**
- Liquid Ammonia
- Ethanol (or other suitable solvent)
- Autoclave
- Stirring mechanism
- Filtration apparatus (e.g., kieselguhr)
- Rotary evaporator
- Distillation apparatus

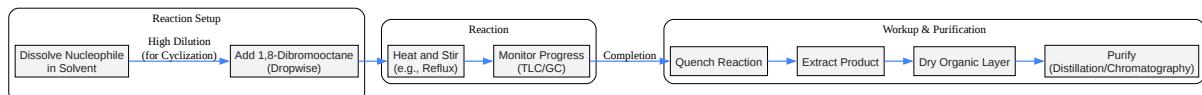
Procedure:

- Charge a high-pressure autoclave with **1,8-dibromoocetane** and a suitable solvent like ethanol.
- Introduce a molar excess of liquid ammonia into the sealed autoclave.
- Heat the stirred reaction mixture to 140 °C. The internal pressure will increase during the reaction.
- Maintain the reaction at this temperature for 48 hours.
- After cooling the reactor to room temperature, carefully vent the excess ammonia.

- Filter the reaction mixture through a pad of kieselguhr to remove any solid byproducts.
- Evaporate the solvent from the filtrate under reduced pressure.
- Purify the resulting crude 1,8-diaminoctane by vacuum distillation to yield the final product.

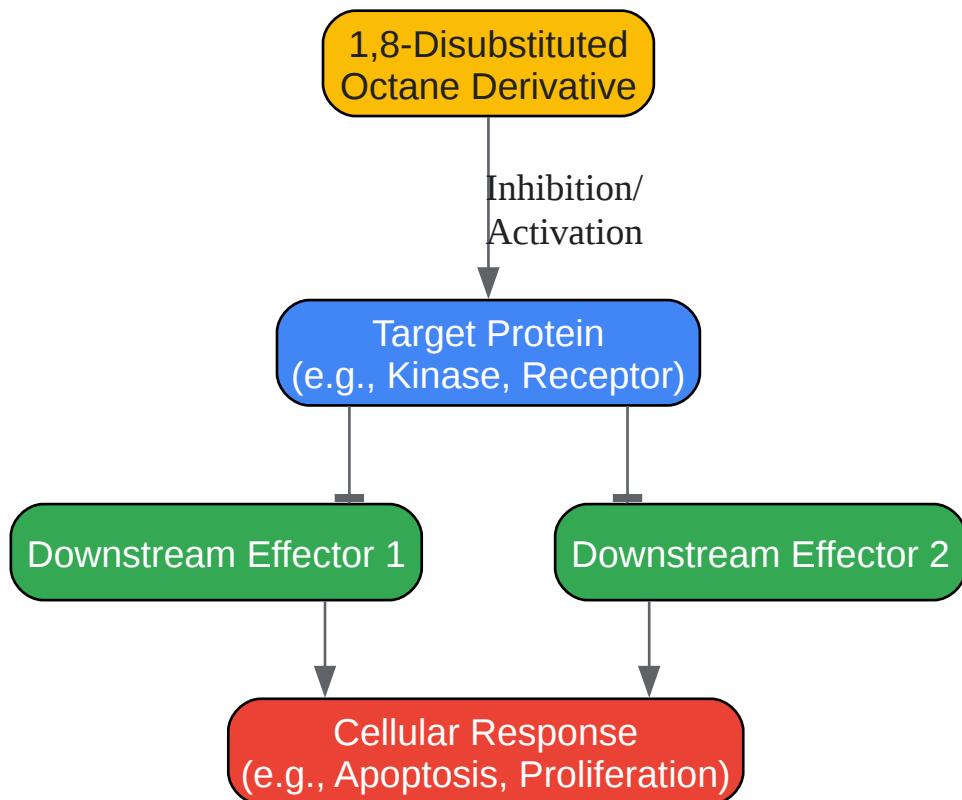
Reaction Workflow and Signaling Pathway Visualization

The following diagrams illustrate a typical experimental workflow for a nucleophilic substitution reaction with **1,8-dibromoocane** and a conceptual signaling pathway for the application of a synthesized molecule.



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A typical workflow for nucleophilic substitution reactions of **1,8-dibromoocane**.



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Conceptual signaling pathway inhibited by a synthesized 1,8-disubstituted octane derivative.

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References

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